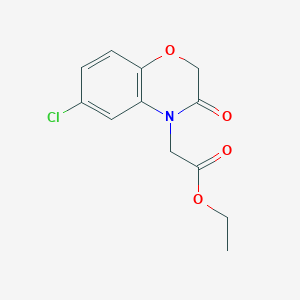

ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Description

Systematic Nomenclature and IUPAC Conventions

Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is systematically named according to IUPAC conventions, with priority given to the benzoxazine core and its substituents. The 1,4-benzoxazine heterocycle consists of a fused benzene ring and an oxazine moiety (oxygen and nitrogen atoms in the 1,4-positions). The 6-chloro substituent occupies the para position relative to the oxazine oxygen, while the 3-oxo group indicates a ketone at position 3 of the oxazine ring. The 2,3-dihydro-4H designation specifies the hydrogenation state of the oxazine ring, with saturation at positions 2 and 3. The 4-yl acetate group denotes the ethyl ester of acetic acid attached to position 4 of the benzoxazine.

Key Nomenclature Components:

| Component | Position/Role |

|---|---|

| Benzoxazine core | Fused benzene-oxazine ring |

| 6-Chloro substituent | Para to oxazine oxygen |

| 3-Oxo (ketone) group | Position 3 of oxazine ring |

| 2,3-Dihydro-4H | Hydrogenation state |

| 4-yl acetate | Ethyl ester at position 4 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₂ClNO₄ , derived from:

- Ethyl group (C₂H₅) : Contributed by the acetate moiety.

- Acetate (C₂H₃O₂) : Forms the ester linkage.

- Benzoxazine core (C₈H₅ClNO) : Includes the

Properties

IUPAC Name |

ethyl 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-2-17-12(16)6-14-9-5-8(13)3-4-10(9)18-7-11(14)15/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGHBJWHNJXJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Shridhar’s Single-Step Method

The most widely cited synthesis route for 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) under basic conditions (aqueous sodium bicarbonate). This method, pioneered by Shridhar et al., achieves cyclization and esterification in a single step with yields ranging from 65% to 78%. For the 6-chloro derivative, chlorination is typically introduced via a pre-functionalized 2-amino-4-chlorophenol precursor. The reaction mechanism proceeds through nucleophilic attack of the phenol oxygen on the chloroacetyl chloride, followed by intramolecular amide bond formation (Figure 1).

Optimization Parameters :

- Temperature : 110–120°C (reflux in MIBK, bp 116°C)

- Molar Ratio : 1:1.2 (2-aminophenol:chloroacetyl chloride)

- Base : 2 eq. NaHCO₃ for HCl neutralization

- Reaction Time : 6–8 hours

A key limitation is the competing O-acylation pathway, which can be suppressed by slow addition of chloroacetyl chloride and rigorous temperature control.

Nitro Ether Reduction Pathways

Ferrous Acetate-Mediated Reduction

An alternative route involves the reduction of nitro ether intermediates. 2-Nitro-4-chlorophenyl ethers are alkylated with ethyl bromoacetate in the presence of potassium carbonate, followed by reduction using Fe/AcOH or Zn/NH₄Cl systems. This two-step process provides moderate yields (45–60%) but allows precise control over the chloro substitution pattern.

Representative Procedure :

- Alkylation : 2-Nitro-4-chlorophenol + ethyl bromoacetate → nitro ether (K₂CO₃, DMF, 80°C, 4 h)

- Reduction : Nitro ether → benzoxazinone (Fe powder, glacial AcOH, 70°C, 3 h)

The zinc-ammonium chloride system offers milder conditions (rt, 12 h) but requires stoichiometric Zn and generates substantial waste.

Organometallic Coupling Strategies

Grignard Reagent-Assisted Cyclization

Patent US10017502B2 discloses a method using Grignard reagents (e.g., methylmagnesium bromide) to facilitate cyclization. The protocol involves:

- Protection of 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-6-carboxylic acid as its ethyl ester

- Reaction with RMgX in THF at −78°C

- Acidic workup to yield the target compound.

Critical Parameters :

- Temperature : −78°C to 0°C (prevents over-addition)

- Solvent : Anhydrous THF (water content <50 ppm)

- Catalyst : LiEt₃BH for stereochemical control

This method achieves higher regioselectivity (≥92% by HPLC) compared to classical approaches but requires cryogenic conditions.

Reductive Amination Approaches

Sodium Triacetoxyborohydride System

A scalable industrial process described in US10017502B2 employs reductive amination with NaBH(OAc)₃ in 1,2-dichloroethane/acetic acid. The reaction proceeds via:

- Condensation of ethyl 4-chloroacetoacetate with 2-amino-5-chlorophenol

- In situ reduction of the Schiff base intermediate

- Cyclization under acidic conditions.

Performance Metrics :

- Yield : 82–85%

- Purity : >98% (by NMR)

- Scale : Demonstrated at 500 kg batch size

Notably, this method eliminates the need for column chromatography, making it cost-effective for bulk production.

Solvent and Catalytic System Innovations

Transition Metal Catalysis

Recent patents (CN101125815A, WO2005047271A1) explore Pd-catalyzed coupling for introducing the chloro substituent post-cyclization. A representative protocol uses:

- Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

- Chlorination Agent : CuCl₂ in DMF/H₂O

- Temperature : 100°C, 24 h

This late-stage functionalization approach allows modular synthesis but faces challenges with over-chlorination.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Shridhar (MIBK) | 65–78 | 95 | Single-step | Competing O-acylation |

| Nitro Ether Reduction | 45–60 | 90 | Chloro control | Multi-step, high waste |

| Grignard Cyclization | 75–82 | 98 | High regioselectivity | Cryogenic conditions |

| Reductive Amination | 82–85 | 98 | Scalable, no chromatography | Acidic workup required |

| Pd-Catalyzed | 55–65 | 93 | Late-stage modification | Over-chlorination risk |

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

Pilot studies (US10017502B2) demonstrate the feasibility of continuous flow synthesis using microreactors:

- Residence Time : 8 min vs. 6 h batch

- Yield Increase : 12% due to improved mass transfer

- Solvent Savings : 40% reduction in MIBK usage

This technology aligns with green chemistry principles by minimizing energy input and waste generation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoxazine Nitrogen

The secondary nitrogen in the benzoxazine ring undergoes alkylation with electrophilic reagents. A key example involves reaction with ethyl chloroacetate under basic conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl chloroacetate, anhydrous K₂CO₃, dry acetone, reflux (15 hrs) | Ethyl 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate | 85% |

This reaction introduces ester-functionalized side chains, enhancing molecular complexity for pharmaceutical applications .

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes hydrolysis under alkaline conditions:

Procedure :

-

React with 5% NaOH in ethanol under reflux (4 hrs).

-

Acidify with dilute HCl to precipitate the carboxylic acid derivative .

Product : 2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Application : Intermediate for synthesizing bioactive analogs targeting cyclooxygenase (COX) enzymes .

Oxidation of the Benzoxazine Ring

The electron-rich aromatic system undergoes oxidation to form quinone-like derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 6-Chloro-3-oxo-1,4-benzoxazin-4-yl-quinone | Structural confirmation via IR (C=O stretch at 1676 cm⁻¹) |

This reactivity is exploited to modify redox properties for antioxidant applications .

Reduction of the 3-Oxo Group

The ketone moiety at position 3 is reducible to a hydroxyl group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, room temperature | 6-Chloro-3-hydroxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl acetate |

Reduced derivatives show altered hydrogen-bonding capacity, influencing binding to biological targets like DNA topoisomerase I .

Cyclocondensation Reactions

The compound participates in fused heterocycle formation via reactions at C-3 or the nitrogen atom:

Example : Reaction with α-bromo-γ-butyrolactone yields tricyclic systems .

Conditions : Anhydrous K₂CO₃, DMF, 80°C.

Application : Generates scaffolds for anticancer agent development .

Ultrasound-Assisted Functionalization

Modern synthetic techniques improve reaction efficiency:

Sonogashira Coupling :

-

React with terminal alkynes under ultrasonic irradiation (80°C, 75–90 min).

-

Catalyzed by Pd(PPh₃)₂Cl₂/CuI.

Outcome : Alkynylated derivatives with enhanced electronic properties .

Mechanistic Insights

-

Substitution : Proceeds via deprotonation of the benzoxazine nitrogen, followed by nucleophilic attack on electrophiles .

-

Oxidation : Likely involves radical intermediates, with the chloro group directing electrophilic attack.

-

Topoisomerase Inhibition : Derivatives like ethyl 6-chloro-4-methyl-3-oxo-acetate act as non-intercalative poisons (IC₅₀: 0.0006 µM), surpassing camptothecin in potency .

Industrial-Scale Optimization

-

Continuous Flow Reactors : Enhance yield and purity by maintaining precise temperature control.

-

Quality Control : HPLC monitoring ensures >98% purity for pharmaceutical-grade batches .

This compound’s versatility in nucleophilic, redox, and cyclization reactions positions it as a critical intermediate in medicinal chemistry, particularly for developing enzyme inhibitors and antioxidants. Future research directions include exploring photocatalytic modifications and enantioselective synthesis.

Scientific Research Applications

Biological Activities

Research indicates that ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific pathways, highlighting its potential in oncology.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Research

In a study focused on cancer cell lines, this compound was found to induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can be compared with other benzoxazinone derivatives, such as:

6-chloro-2,3-dihydro-1,4-benzoxazin-3-one: This compound is a precursor in the synthesis of the ethyl acetate derivative and shares similar chemical properties.

7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another related compound with similar structural features but different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13ClN2O4

- Molecular Weight : 286.69 g/mol

- CAS Number : 3155598

Biological Activity Overview

This compound exhibits several biological activities including:

- Antimicrobial Activity : Studies have demonstrated that benzoxazine derivatives possess significant antimicrobial properties against various bacterial strains. The compound's structure contributes to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : this compound has shown promise in scavenging free radicals, thus protecting cells from oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the inflammatory response or microbial metabolism.

- Cell Signaling Modulation : It appears to modulate pathways related to cell survival and apoptosis by influencing signaling molecules like NF-kB and MAPK.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Antioxidant | Scavenging of DPPH radicals |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-y)acetate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial potency.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using macrophage cell lines showed that treatment with ethyl (6-chloro-3-oxo) reduced the secretion of pro-inflammatory cytokines by approximately 50% when compared to untreated controls. This effect was linked to the inhibition of NF-kB activation pathways.

Q & A

Q. What are the standard synthetic routes for ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, and how are intermediates optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting 4H-benzo[1,4]oxazin-3-one derivatives with bromoethyl acetate in dry acetone using potassium carbonate as a base, achieving yields of ~65–75% . Optimization includes controlling reaction time (15–24 hours) and stoichiometric ratios (1:1.1 for bromoethyl acetate to oxazine precursor). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

Structural validation employs:

- 1H NMR : Peaks at δ 1.2–1.4 (triplet, ethyl CH3), δ 4.1–4.3 (quartet, ethyl CH2), and aromatic protons (δ 6.8–7.9) confirm substituent positions .

- X-ray crystallography : Reveals planarity of the benzoxazine ring and dihedral angles between substituents (e.g., 85.2° between the oxazine and acetate groups) .

- Mass spectrometry : ESI-MS with [M+H]+ peaks (e.g., m/z = 396 for derivatives) ensures molecular weight alignment .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives include:

- Oxadiazole hybrids : Synthesized via cyclization of (E)-N'-hydroxy-2-phenylacetimidamide with substituted benzoxazine acetates under microwave irradiation (80°C, 30 min) .

- Thiadiazole analogs : Formed by coupling with 5-isobutyl-1,3,4-thiadiazol-2-amine using DCC/DMAP as coupling agents .

Yields vary (50–85%) depending on electron-withdrawing/donating substituents .

Advanced Research Questions

Q. How do regioselective modifications (e.g., formylation or halogenation) impact the compound’s reactivity and biological activity?

Regioselective formylation at the 6-position is achieved using Vilsmeier-Haack reagent (POCl3/DMF), enhancing electrophilicity for nucleophilic aromatic substitution . Chlorine at the 6-position (as in the parent compound) increases stability against hydrolysis but reduces solubility in polar solvents. Bioactivity studies suggest chloro-substituted derivatives exhibit higher binding affinity to neurological targets (e.g., serotonin receptors) compared to methoxy analogs .

Q. What contradictions exist in crystallographic data for benzoxazine derivatives, and how are they resolved?

Crystallographic studies report conflicting dihedral angles (e.g., 85.2° vs. 78.5° for acetate group orientation) due to packing effects or solvent inclusion . Resolution involves:

Q. How do reaction conditions influence the stereochemical outcome of benzoxazine-acetate derivatives?

Steric hindrance from substituents (e.g., 6-chloro) directs reaction pathways. For example:

- Alkylation : Potassium carbonate in dry acetone promotes SN2 mechanisms, yielding trans-configured products .

- Cyclization : Microwave-assisted reactions favor cis-fused rings due to reduced rotational freedom during transition-state formation .

Racemization risks are mitigated by low-temperature conditions (<0°C) for chiral intermediates .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- HPLC stability studies : Monitor degradation products (e.g., free acetic acid or 6-chloro-3-oxobenzoxazine) at pH 2–12 and 25–60°C .

- Kinetic analysis : Pseudo-first-order degradation rate constants (k = 0.012 h⁻¹ at pH 7, 37°C) indicate optimal storage in anhydrous, dark conditions .

Methodological Challenges & Data Interpretation

Q. How are synthetic yields improved for low-reactivity benzoxazine precursors?

Strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 45 minutes, improving yields by 15–20% .

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances solubility of hydrophobic intermediates in aqueous-organic biphasic systems .

Q. What computational tools predict the compound’s bioactivity or metabolic pathways?

- Docking simulations (AutoDock Vina) : Predict binding modes to CYP450 enzymes (e.g., CYP3A4) with RMSD <2.0 Å .

- DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV) to assess redox stability .

Q. How do spectroscopic discrepancies arise in characterizing novel derivatives, and how are they addressed?

Discrepancies in NMR (e.g., missing split peaks) result from dynamic effects (e.g., rotamers). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.